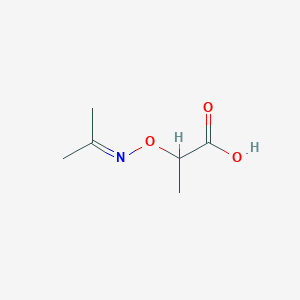

2-(Isopropylideneaminooxy)propionic acid

Description

Contextualization within Modern Organic Synthesis as a Key Intermediate

In the field of modern organic synthesis, the strategic use of key intermediates is fundamental to the efficient construction of complex target molecules. 2-(Isopropylideneaminooxy)propionic acid serves as such an intermediate, providing a stable yet reactive handle for the introduction of an aminooxy functional group. The isopropylidene protecting group ensures the stability of the reactive aminooxy moiety during synthetic transformations, which can be readily removed under specific conditions to reveal the free aminooxy group for further reactions.

This compound is a derivative of propionic acid, a naturally occurring carboxylic acid. wikipedia.org Propionic acid and its derivatives are significant in various industrial and biological processes. wikipedia.orgnih.govresearchgate.net In synthesis, derivatives of propionic acid are used to create a wide array of organic molecules, including pharmaceuticals and pesticides. researchgate.netgoogle.com For example, 2-arylpropionic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net The synthesis of these and other complex molecules often involves multiple steps where intermediates with specific functionalities are crucial. google.comgoogle.com

The value of this compound lies in its bifunctional nature. The carboxylic acid group can be activated or transformed into other functional groups such as esters, amides, or alcohols, while the protected aminooxy group is preserved for later-stage modifications. This allows for a modular approach to synthesis, where different fragments of a target molecule can be assembled systematically.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 5001-36-5 scbt.com |

| Molecular Formula | C₆H₁₁NO₃ scbt.com |

| Molecular Weight | 145.16 g/mol scbt.com |

| Alternate Name | 2-(propan-2-ylideneamino)oxypropanoic acid scbt.com |

Significance as a Molecular Scaffold for Advanced Chemical Architectures

A molecular scaffold is a core structure upon which a variety of substituents can be attached to create a library of related compounds. This compound is an effective scaffold due to its modifiable functional groups. The propionic acid backbone allows for the introduction of chirality and further functionalization, while the aminooxy group serves as a versatile point of attachment for other molecular fragments.

The development of novel molecular scaffolds is a significant area of research in medicinal chemistry and materials science. nih.govresearchgate.net The ability to systematically modify a core structure allows researchers to explore the structure-activity relationships of new compounds. For instance, the synthesis of various propionic acid derivatives has been a key strategy in the development of new therapeutic agents. nih.govmdpi.com

The use of this compound as a scaffold can be envisioned in the synthesis of peptidomimetics, where the aminooxy group can form stable oxime linkages with carbonyl-containing molecules. This type of linkage is of interest in drug discovery due to its stability and geometric properties. Furthermore, the carboxylic acid functionality allows for the coupling of the scaffold to amino acids or other bioactive molecules.

The table below illustrates the potential for derivatization at the two key functional groups of the scaffold.

| Functional Group | Potential Modifications | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Aminooxy (after deprotection) | Oxime formation with aldehydes/ketones | Oxime ethers |

The strategic application of this compound as both an intermediate and a scaffold highlights its importance in academic and industrial research for the creation of novel and complex chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylideneamino)oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)7-10-5(3)6(8)9/h5H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTXLOLRLNACCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236264 | |

| Record name | 2-[[(1-Methylethylidene)amino]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-36-5, 2009-90-7 | |

| Record name | 2-[[(1-Methylethylidene)amino]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC171263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5001-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[(1-Methylethylidene)amino]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies

Preparation of 2-(Isopropylideneaminooxy)propionic Acid and its Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of its ethyl ester precursor, followed by hydrolysis.

The initial step in the synthesis is the formation of ethyl α-(isopropylideneaminooxy)propionate. This reaction involves the nucleophilic substitution of the bromide ion from ethyl α-bromopropionate by the sodium salt of acetone (B3395972) oxime. The reaction is typically carried out in absolute ethanol (B145695). Sodium metal is first dissolved in ethanol to form sodium ethoxide. Subsequently, acetone oxime is added to this solution, generating the sodium salt of acetone oxime.

To this mixture, ethyl α-bromopropionate is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction is stirred until it reaches room temperature and then allowed to stand for several hours. The resulting sodium bromide is removed by filtration. The filtrate is then concentrated, and the product is extracted using a solvent mixture such as ether and benzene. The organic extracts are washed, dried, and the solvent is removed. The final product, ethyl α-(isopropylideneaminooxy)propionate, is obtained as a liquid after distillation under reduced pressure. The typical yield for this reaction is in the range of 55-59%.

Reaction Scheme: (CH₃)₂C=NOH + Na + CH₃CH(Br)COOC₂H₅ → (CH₃)₂C=NOCH(CH₃)COOC₂H₅ + NaBr + H₂

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Role |

| Acetone Oxime | 73.09 | 0.75 mole | Nucleophile precursor |

| Sodium | 22.99 | 0.76 g atom | Base precursor |

| Ethyl α-bromopropionate | 181.03 | 0.75 mole | Electrophile |

| Absolute Ethanol | 46.07 | 500 ml | Solvent |

The racemic d,l-α-(isopropylideneaminooxy)propionic acid is obtained through the hydrolysis of its ethyl ester, ethyl α-(isopropylideneaminooxy)propionate. This process is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide. The mixture is stirred at an elevated temperature (e.g., 70°C) until the reaction is complete, which is indicated by the formation of a homogeneous solution.

Following the hydrolysis, the reaction mixture is cooled and acidified, typically with a strong mineral acid like hydrochloric acid, to precipitate the free carboxylic acid. The crude product can then be purified by recrystallization from an appropriate solvent, such as a mixture of benzene and petroleum ether, to yield crystalline d,l-α-(isopropylideneaminooxy)propionic acid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Role |

| Ethyl α-(isopropylideneaminooxy)propionate | 173.21 | 0.30 mole | Substrate |

| 5% Aqueous Sodium Hydroxide | 40.00 | 300 ml | Hydrolyzing agent |

Stereoselective Synthesis and Chiral Resolution Strategies

The production of enantiomerically pure forms of this compound is crucial for many of its applications. This can be achieved through various stereoselective synthesis and chiral resolution techniques.

A common and effective method for separating the enantiomers of a racemic carboxylic acid is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a chiral resolving agent, which is typically a chiral base if the target is an acid. For the resolution of d,l-α-(isopropylideneaminooxy)propionic acid, chiral amines such as ephedrine can be employed.

The principle of this method relies on the different physical properties, particularly solubility, of the two diastereomeric salts formed. When the racemic acid ((±)-acid) is treated with a single enantiomer of a chiral base ((+)-base), two diastereomeric salts are formed: ((+)-acid)-(+)-base) and ((-)-acid)-(+)-base). These diastereomers are not mirror images and thus have different solubilities in a given solvent.

Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. This less soluble salt can then be isolated by filtration. The optically pure acid can be recovered from the diastereomeric salt by treatment with a strong acid, which protonates the carboxylic acid and liberates it from the chiral amine. The other enantiomer can be recovered from the mother liquor. The success of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity under mild conditions. For the synthesis of chiral α-substituted propionic acids and their derivatives, several biocatalytic strategies can be considered.

One such approach is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the substrate, leaving the other enantiomer unreacted. For example, lipases can be used for the enantioselective hydrolysis of racemic esters of α-substituted propionic acids. The enzyme will hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, allowing for the separation of the unreacted ester and the product acid.

Another biocatalytic method is the asymmetric reduction of a prochiral precursor. For instance, α-keto acids can be reduced to chiral α-hydroxy acids using ketoreductases or dehydrogenases with high enantiomeric excess. While not a direct synthesis of this compound, these methods highlight the potential of biocatalysis in producing chiral building blocks that could be further elaborated to the target molecule.

Asymmetric catalytic hydrogenation is a highly efficient method for the synthesis of chiral compounds, including α-substituted propionic acids. researchgate.net This technique involves the hydrogenation of a prochiral unsaturated precursor, such as an α,β-unsaturated carboxylic acid, in the presence of a chiral transition metal catalyst. The catalyst, typically composed of a metal like rhodium, ruthenium, or iridium complexed with a chiral ligand, directs the hydrogen addition to one face of the double bond, leading to the formation of one enantiomer in excess.

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce the environmental impact of chemical processes while enhancing their economic viability. This section explores green chemistry principles, continuous-flow synthesis, and the use of ionic liquids in the context of synthesizing propionic acid derivatives, with a focus on "this compound".

Green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.edu A key principle of green chemistry is atom economy , which focuses on maximizing the incorporation of all materials used in a process into the final product. wordpress.comacs.org This metric assesses the efficiency of a reaction at the molecular level by calculating the percentage of atoms from the reactants that are incorporated into the desired product. wordpress.comacs.org

A notable example of applying green chemistry principles is the synthesis of ibuprofen, a well-known 2-arylpropionic acid derivative. The original synthesis had a low atom economy, generating more waste than the product itself. wordpress.com A newer, greener process was developed that significantly improved the atom economy by redesigning the synthetic pathway to be more efficient. wordpress.com This approach serves as a model for the synthesis of other propionic acid derivatives like "this compound," emphasizing the importance of choosing reactions and reagents that maximize the incorporation of starting materials into the final product. wordpress.comessentialchemicalindustry.org

Key Principles of Green Chemistry Relevant to Propionic Acid Derivative Synthesis:

| Principle | Description | Relevance to Synthesis |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. yale.eduwordpress.com | Reduces waste at the molecular level, leading to more efficient and sustainable synthesis. wordpress.com |

| Prevention | It is better to prevent waste than to treat or clean it up after it has been created. yale.eduessentialchemicalindustry.org | Encourages the design of synthetic routes that inherently generate less waste. |

| Less Hazardous Chemical Syntheses | Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu | Promotes the use of safer reagents and the formation of non-toxic byproducts. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. yale.edu | Catalysts can enable reactions with higher atom economy and reduce the amount of waste generated. essentialchemicalindustry.org |

By adhering to these principles, the synthesis of "this compound" can be designed to be more environmentally benign and economically favorable.

Continuous-flow synthesis has emerged as a powerful technology for the production of chemicals, offering significant advantages over traditional batch processing, particularly for scalable production. patsnap.comflinders.edu.au In a continuous-flow system, reagents are continuously pumped through a reactor, where they mix and react. flinders.edu.au This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, higher purity, and enhanced safety. flinders.edu.ausemanticscholar.org

The application of continuous-flow technology to the synthesis of propionic acid derivatives, such as ibuprofen, has been successfully demonstrated. sci-hub.seresearchgate.net These processes often involve multi-step reaction sequences performed in a continuous manner, eliminating the need for intermediate purification and isolation steps. semanticscholar.orgsci-hub.se This "telescoping" of reactions not only saves time and resources but also minimizes waste generation. flinders.edu.au

For the scalable production of "this compound," a continuous-flow approach would offer several benefits:

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. semanticscholar.orgnih.gov

Improved Efficiency: Precise control over reaction conditions allows for the optimization of reaction rates and minimization of byproduct formation. flinders.edu.au

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up," which involves operating multiple reactors in parallel. semanticscholar.org

Automation: Continuous-flow systems are amenable to automation, allowing for real-time monitoring and control of the manufacturing process. researchgate.net

A hypothetical continuous-flow setup for the synthesis of "this compound" could involve the sequential introduction of starting materials into a series of interconnected reactors, each optimized for a specific transformation in the synthetic sequence. flinders.edu.au This approach would be particularly advantageous for large-scale manufacturing, ensuring consistent product quality and a more sustainable production process. patsnap.com

Ionic liquids (ILs) are salts that are in a liquid state at or near room temperature. chemijournal.comresearchgate.net They are considered "green" or "designer" solvents due to their unique properties, which include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. pharmacyjournal.inijbsac.orgnih.gov These characteristics make them attractive alternatives to conventional volatile organic solvents (VOCs), which are often flammable, toxic, and contribute to air pollution. chemijournal.comresearchgate.net

In the context of synthesizing propionic acid derivatives, ionic liquids can serve as both the reaction medium and, in some cases, as catalysts. chemijournal.comeurekaselect.com Their use can lead to several advantages:

Reduced Environmental Impact: The non-volatile nature of ionic liquids prevents their release into the atmosphere, mitigating air pollution. chemijournal.compharmacyjournal.in

Enhanced Reaction Rates and Selectivity: The unique solvent properties of ionic liquids can influence reaction pathways, sometimes leading to faster reactions and improved product selectivity. researchgate.netresearchgate.net

Iii. Chemical Transformations and Derivatization Strategies

Reactivity Profiles of the Aminooxy Functional Group

The core reactivity of the molecule is centered on the N-O bond of the aminooxy group. The isopropylidene moiety, >C(CH₃)₂, functions as a protecting group for the aminooxy functionality. This protection enhances the compound's stability during synthetic steps that might otherwise affect a free aminooxy group.

The deprotection is typically achieved under acidic conditions, which hydrolyzes the imine bond of the isopropylidene group to regenerate the free aminooxy group (-ONH₂). This process yields 2-(aminooxy)propionic acid. The liberated aminooxy group is a potent nucleophile, readily reacting with aldehydes and ketones to form stable oxime linkages. This specific and high-yield reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, enabling the precise conjugation of molecules in complex biological environments. For example, it can be used to link molecules containing aldehyde or ketone groups to probes that have amine functionalities.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of 2-(Isopropylideneaminooxy)propionic acid is amenable to a variety of standard organic transformations. A primary modification is esterification, where the carboxylic acid reacts with an alcohol to form an ester. For instance, the reaction with ethanol (B145695) yields ethyl 2-(isopropylideneaminooxy)propionate. lookchem.com This modification can alter the solubility and reactivity of the parent compound.

Another advanced strategy involves the replacement of the carboxylic acid with a bioisostere. Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can be used to enhance a molecule's pharmacological or metabolic profile. nih.gov While the carboxylic acid group is often crucial for a molecule's function, it can sometimes lead to metabolic instability or poor membrane permeability. nih.govnih.gov In drug design, replacing it with bioisosteres like tetrazoles, hydroxamic acids, or highly fluorinated alcohols can mitigate these drawbacks while preserving or enhancing biological activity. nih.gov

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the unequivocal structural determination of 2-(Isopropylideneaminooxy)propionic acid, offering precise details about the hydrogen and carbon atomic framework.

High-Resolution ¹H and ¹³C NMR Studies.

High-resolution ¹H and ¹³C NMR spectra provide a comprehensive view of the molecule's structure. In the ¹H NMR spectrum, the protons of the two methyl groups on the imine carbon are typically observed as distinct singlets, reflecting their magnetic equivalence. The methine proton of the propionic acid moiety exhibits a characteristic quartet splitting pattern due to its coupling with the adjacent methyl protons, which, in turn, appear as a doublet. The chemical shifts of these protons are dictated by their immediate electronic surroundings.

The ¹³C NMR spectrum offers complementary data, showing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically found at the downfield region of the spectrum. The imine carbon also has a distinct chemical shift, while the carbons of the isopropylidene and propionic acid methyl groups are located in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (isopropylidene) | 1.85 | Singlet | N/A |

| CH₃ (isopropylidene) | 1.88 | Singlet | N/A |

| CH₃ (propionic acid) | 1.45 | Doublet | 7.2 |

| CH (propionic acid) | 4.45 | Quartet | 7.2 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxylic acid) | 175.0 |

| C=N (imine) | 155.0 |

| CH (propionic acid) | 75.0 |

| CH₃ (isopropylidene) | 22.0 |

| CH₃ (isopropylidene) | 16.5 |

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

To validate the assignments from one-dimensional NMR spectra and to map the connectivity between different molecular fragments, two-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled. For this compound, a cross-peak would be evident between the methine proton of the propionic acid group and the protons of its neighboring methyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would show correlations between the methine carbon and its attached proton, and between the methyl carbons and their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is essential for identifying longer-range (2-3 bond) correlations between carbon and proton atoms. For example, correlations would be anticipated between the imine carbon and the protons of the isopropylidene methyl groups, as well as the methine proton of the propionic acid moiety. The carbonyl carbon would show a correlation to the methine proton.

Advanced NMR Approaches for Conformational Analysis and Dynamics

Advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can offer insights into the through-space proximity of protons, which is crucial for ascertaining the molecule's preferred conformation in solution. For instance, NOE correlations between the protons of one of the isopropylidene methyl groups and the methine proton of the propionic acid could suggest a particular spatial arrangement around the N-O bond. Additionally, variable temperature NMR studies can be employed to probe the molecule's dynamics, such as the rotational barrier around the C=N double bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Molecular Vibrations.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching vibration of the carboxylic acid group, which is frequently involved in hydrogen bonding. The C=O stretching vibration of the carbonyl group typically manifests as a strong, sharp band around 1700-1725 cm⁻¹. The C=N stretching vibration of the imine group is anticipated in the 1620-1680 cm⁻¹ range. The C-O stretching of the carboxylic acid and the N-O stretching vibrations also produce characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy offers complementary data. The C=N and C=C stretching vibrations often yield strong Raman signals. The symmetric stretching of the non-polar methyl groups would also be a prominent feature in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | |

| Carbonyl | C=O stretch | 1700-1725 (strong) | 1700-1725 (weak) |

| Imine | C=N stretch | 1620-1680 (medium) | 1620-1680 (strong) |

| Alkyl | C-H stretch | 2850-3000 | 2850-3000 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a potent tool for determining the molecular weight of this compound with high precision and for analyzing its fragmentation pattern, which provides further structural confirmation. High-resolution mass spectrometry (HRMS) can ascertain the molecular mass to within a few parts per million, enabling the unambiguous determination of the elemental composition.

The fragmentation of the molecule under electron ionization (EI) or other ionization techniques can yield valuable structural information. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da), the cleavage of the N-O bond, and the fragmentation of the isopropylidene group. The analysis of these fragment ions aids in reconstructing the molecular structure.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Purity Assessment and Conformational Studies.

Given that this compound has a chiral center at the alpha-carbon of the propionic acid moiety, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are indispensable for examining its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Enantiomeric Purity Assessment: The CD spectrum of an enantiomerically pure sample will display a characteristic pattern of positive and/or negative Cotton effects. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a valuable method for evaluating the enantiomeric purity of a sample.

Conformational Studies: The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional conformation. Theoretical calculations can be used alongside experimental CD data to establish the absolute configuration (R or S) of the chiral center and to investigate the preferred conformations of the molecule in solution. The chromophores in the molecule, such as the carbonyl and imine groups, will generate characteristic CD signals that are influenced by their chiral environment.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

No published X-ray crystallography data for this compound was found. Therefore, information regarding its crystal system, space group, unit-cell dimensions, and other structural parameters is not available.

Application of Advanced Spectroscopic Techniques in Complex Mixtures and Reaction Monitoring

No literature detailing the use of advanced spectroscopic techniques for the analysis of this compound in complex mixtures or for real-time reaction monitoring was identified. Methodologies for quantifying related compounds like propionic acid in various matrices have been developed, but these are not directly applicable to the specified compound. mdpi.commdpi.comresearchgate.net

Vi. Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Strategic Use in Modular Construction of Complex Molecules

The concept of modular synthesis relies on the sequential assembly of well-defined building blocks to create complex target molecules, much like constructing with LEGO® bricks. This strategy offers efficiency and flexibility, allowing for the systematic variation of individual components. nih.govrsc.org Compounds like 2-(isopropylideneaminooxy)propionic acid are valuable in this context because they represent a bifunctional module.

The carboxylic acid moiety can be readily activated or converted into other functional groups, such as esters or amides, to link with other molecular fragments. Following this coupling, the isopropylidene protecting group can be cleaved to reveal the aminooxy group (-ONH₂). This group possesses unique reactivity, known as the "alpha effect," which makes it a stronger nucleophile than a typical amine. orgsyn.org This enhanced nucleophilicity allows for highly selective (chemoselective) reactions, such as the formation of stable oxime bonds with aldehydes and ketones. This two-stage reactivity allows for controlled, stepwise assembly of complex structures, a hallmark of modular synthesis.

While specific, large-scale applications in total synthesis are not broadly documented in readily available literature, the structural features of this compound make it an ideal candidate for such modular approaches, particularly in the synthesis of peptidomimetics and other biologically active molecules where precise control over connectivity is crucial. nih.gov

Precursor in the Synthesis of Chiral Pharmaceutical Scaffolds and Intermediates (e.g., derived chiral propionic acids)

Chirality is a critical feature in modern pharmaceuticals, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. Chiral α-arylpropionic acids, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orgsyn.org The synthesis of enantiomerically pure compounds is therefore a primary goal in pharmaceutical chemistry.

This compound serves as a key precursor for obtaining chiral propionic acid derivatives. The racemic mixture of the compound can be synthesized and then separated into its individual enantiomers through a process called chiral resolution. A well-established and reliable method for this is detailed in Organic Syntheses. orgsyn.org

Synthesis and Resolution of this compound: The process begins with the synthesis of the ethyl ester, followed by hydrolysis to the racemic acid. The resolution is then achieved using a chiral resolving agent, such as (-)-ephedrine, to form diastereomeric salts which can be separated by fractional crystallization. Acidification of the separated salts yields the pure (+) and (-) enantiomers of this compound. orgsyn.org

| Step | Reactants | Product | Key Purpose |

|---|---|---|---|

| 1. Ester Synthesis | Acetone (B3395972) oxime, Ethyl α-bromopropionate, Sodium ethoxide | Ethyl α-(isopropylideneaminooxy)propionate | Formation of the core structure as an ester. |

| 2. Hydrolysis | Ethyl α-(isopropylideneaminooxy)propionate, Sodium hydroxide | d,l-α-(Isopropylideneaminooxy)propionic acid | Conversion of the ester to the racemic carboxylic acid. |

| 3. Resolution | d,l-α-(Isopropylideneaminooxy)propionic acid, (-)-Ephedrine | Diastereomeric salts | Formation of separable salts by reaction with a chiral base. |

| 4. Isolation | Separated diastereomeric salts, Hydrochloric acid | (+)- and (-)-α-(Isopropylideneaminooxy)propionic acid | Liberation of the pure enantiomers from their respective salts. |

Once resolved, the enantiomerically pure forms of the acid are valuable chiral building blocks. A significant application is their use in the preparation of other chiral reagents. For example, the resolved acid is a precursor to (+)- and (-)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid, commonly known as TAPA. orgsyn.orgacs.orgchembk.comechemi.com TAPA is a widely used chiral resolving agent for a variety of compounds, particularly those that lack traditional functional groups suitable for resolution, such as polycyclic aromatic hydrocarbons. orgsyn.orgacs.org This transformation highlights the role of this compound as a foundational element in the world of chirality.

Applications in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology. nih.govcam.ac.ukpsu.edu Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to efficiently generate large collections, or libraries, of structurally diverse small molecules. cam.ac.uk These libraries are then screened to identify novel compounds with interesting biological activities, providing new starting points for drug development.

The success of a DOS campaign relies on the use of versatile building blocks that can be elaborated into a wide variety of molecular scaffolds. Key features of a good DOS building block include having multiple, orthogonally reactive functional groups. This compound fits this description perfectly. Its structure contains:

A carboxylic acid : This can be coupled with a diverse library of alcohols or amines to introduce "appendage diversity."

A protected aminooxy group : After the initial coupling, this group can be deprotected and reacted with a library of aldehydes or ketones to form oxime linkages, further branching the synthetic pathway and creating skeletal diversity. nih.gov

The use of building blocks with such pre-installed, orthogonally protected functionalities is a common strategy in the generation of compound libraries. cam.ac.uk While specific DOS libraries explicitly built from this compound are not prominently featured in the literature, its status as a protected α-aminooxy acid makes it an exemplary candidate for this synthetic approach. The principles of DOS strongly support the utility of such a compound for rapidly accessing novel chemical space. nih.govpsu.edu

Vii. Conceptual Applications in Specialized Chemical Domains

Supramolecular Chemistry: Investigations into Molecular Recognition and Self-Assembly, particularly Chiral Recognition

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of 2-(isopropylideneaminooxy)propionic acid presents intriguing possibilities for its use in molecular recognition and self-assembly, particularly in the context of chiral discrimination.

Molecular Recognition and Chiral Recognition: The presence of a stereocenter at the C2 position of the propionic acid backbone makes this compound a chiral molecule. Chiral recognition is a critical process in many biological and chemical systems, where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. nih.govnih.govmdpi.com The combination of the carboxylic acid group (a hydrogen bond donor and acceptor) and the oxime ether group (with its lone pairs on oxygen and nitrogen) provides multiple points for non-covalent interactions. These interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, are fundamental to molecular recognition. mdpi.comnih.gov

It is conceivable that enantiomerically pure forms of this compound or its derivatives could be employed as chiral selectors in separation techniques like chiral chromatography or as components of chiral sensors. nih.gov For instance, the compound could be immobilized on a solid support to create a chiral stationary phase for the separation of racemic mixtures. The differential interaction energies between the chiral stationary phase and the enantiomers of an analyte would lead to their separation. nih.gov The effectiveness of such a system would depend on the three-dimensional arrangement of the interacting groups, which would create a specific chiral environment for binding. nih.govmdpi.com

Self-Assembly: Molecules with well-defined interaction sites can spontaneously organize into larger, ordered structures. The oxime functionality has been explored as a versatile tool in the supramolecular assembly of complex architectures. rsc.orgacs.org The carboxylic acid group of this compound can form strong hydrogen-bonding motifs, such as dimers, which are common in carboxylic acids and can drive self-assembly into tapes, sheets, or other supramolecular polymers. researchgate.net The interplay between these hydrogen bonds and the weaker interactions involving the oxime ether and isopropylidene groups could lead to the formation of complex and potentially functional supramolecular structures. For example, the self-assembly of peptide amphiphiles has been achieved using oxime bond formation, demonstrating the utility of this linkage in creating ordered nanostructures. rsc.org

| Supramolecular Concept | Key Functional Groups Involved | Potential Application |

| Chiral Recognition | Chiral Center, Carboxylic Acid, Oxime Ether | Chiral selectors in chromatography, Chiral sensors |

| Self-Assembly | Carboxylic Acid (Hydrogen Bonding), Oxime Ether | Formation of supramolecular polymers, gels, or nanostructures |

Materials Science: Conceptual Design and Integration into Novel Functional Materials (e.g., polymers, composites)

In materials science, there is a continuous search for new monomers that can impart specific functionalities to polymers and other materials. This compound could serve as a functional monomer or a modifying agent in the design of novel materials.

Functional Polymers: The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters or amides, which are suitable for polymerization. For instance, it could be transformed into an acrylic or methacrylic ester and then polymerized to yield a polymer with pendant aminooxy-protected groups. The aminooxy group, after deprotection, offers a site for specific post-polymerization modification through the formation of stable oxime linkages with aldehydes or ketones. This "click chemistry" approach is highly efficient and can be performed under mild conditions.

Aminooxy end-functionalized polymers have been synthesized using techniques like Atom Transfer Radical Polymerization (ATRP), demonstrating the compatibility of the aminooxy functionality with controlled polymerization methods. acs.org This allows for the creation of well-defined polymer architectures, such as block copolymers, with precisely placed functional groups. Such polymers could be used to create "smart" materials that respond to specific stimuli or to conjugate polymers to biological molecules. acs.org

Composites and Surface Modification: The compound could also be used to modify the surface of materials. For example, by grafting it onto a surface, the aminooxy groups could be used to attach other molecules, such as biomolecules or nanoparticles, in a controlled manner. This could be useful in the development of biocompatible materials, sensors, or catalytic surfaces.

| Material Concept | Role of this compound | Potential Functional Material |

| Functional Monomer | Provides a polymerizable group and a latent reactive site (aminooxy) | "Smart" polymers, Bioconjugates |

| Surface Modifier | Provides a reactive handle for surface functionalization | Biosensors, Biocompatible coatings, Catalytic surfaces |

Chemical Biology: Development of Molecular Probes for Mechanistic Biological Studies (Focus on chemical design and synthesis)

The aminooxy group is a powerful tool in chemical biology due to its chemoselective reactivity with aldehydes and ketones, which are present in many biological molecules, including carbohydrates and some amino acid metabolites. This reactivity can be exploited in the design of molecular probes for studying biological processes.

Design and Synthesis of Molecular Probes: this compound can serve as a building block for the synthesis of molecular probes. The carboxylic acid provides a convenient handle for attaching reporter groups, such as fluorophores, biotin, or affinity tags, through standard amide bond formation. The protected aminooxy group can be deprotected to reveal the reactive functionality just before use.

Aminooxy-containing probes have been developed for the sensitive detection of abasic sites in DNA, which have an aldehyde group. mdpi.comacs.org Similarly, a probe derived from this compound could be designed to target other carbonyl-containing biomolecules. The synthesis would involve coupling a reporter molecule to the carboxylic acid and then deprotecting the isopropylidene group to expose the aminooxy moiety. The resulting probe could then be used in biological samples to label its target, which could be subsequently detected and quantified. The chemoselective nature of the oxime ligation allows for labeling in complex biological environments with minimal side reactions. nih.gov

| Probe Design Aspect | Role of this compound | Example Application |

| Scaffold | Provides a bifunctional scaffold with a reactive group and a conjugation handle | Labeling of carbonyl-containing biomolecules |

| Reactive Group | The aminooxy group for chemoselective ligation | Detection of specific metabolites or post-translational modifications |

| Conjugation Handle | The carboxylic acid for attachment of reporter tags | Fluorescent imaging, Affinity purification |

Agrochemical Chemistry: Conceptual Design of Plant Growth Modulators (e.g., Auxin Mimics or related compounds)

The structural similarity of this compound to certain plant hormones, particularly auxins, suggests its potential as a lead compound for the design of new plant growth modulators.

Conceptual Design of Auxin Mimics: Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Many synthetic auxins are used as herbicides. nih.gov A common structural feature of many auxins and auxin mimics is a carboxylic acid group attached to a ring system or a side chain of a certain length. The propionic acid moiety of this compound provides this carboxylic acid feature.

| Design Concept | Structural Feature from the Compound | Potential Agrochemical Role |

| Auxin Mimicry | Carboxylic acid group, specific chain length | Plant growth regulation, Herbicidal activity |

| Bioactive Moiety | Oxime ether linkage | Potential for novel interactions with biological targets in plants |

Industrial Process Chemistry: Conceptual Optimization of Synthetic Routes for Efficiency and Yield (e.g., in bulk chemical production contexts)

For any chemical compound to be viable for large-scale applications, an efficient and cost-effective synthetic route is essential. The industrial production of this compound would require optimization of each synthetic step.

Conceptual Synthetic Route and Optimization: A plausible synthesis of this compound would likely involve the reaction of a 2-halopropionic acid ester with N-hydroxyphthalimide, followed by hydrazinolysis to yield 2-(aminooxy)propionic acid ester. This intermediate could then be reacted with acetone (B3395972) to form the isopropylidene derivative, followed by hydrolysis of the ester to the final carboxylic acid.

Optimization strategies could include:

Catalyst Selection: Investigating different catalysts for the key bond-forming reactions to improve reaction rates and reduce side products.

Solvent Effects: Choosing environmentally friendly and easily recyclable solvents.

Process Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize energy consumption.

Purification Methods: Developing efficient purification protocols, such as crystallization, to obtain the product in high purity without the need for costly chromatographic methods.

The industrial production of propionic acid itself is a well-established process, often involving the hydrocarboxylation of ethylene (B1197577) or the oxidation of propionaldehyde. researchgate.net The synthesis of various propionic acid derivatives is also a common industrial practice. researchgate.net The synthesis of oxime ethers can be achieved through various methods, and recent research has focused on developing more environmentally friendly and efficient "green" chemistry approaches. ornl.gov

| Process Aspect | Conceptual Approach for Optimization | Goal |

| Synthesis Strategy | Multi-step synthesis from readily available starting materials | High overall yield, Cost-effectiveness |

| Reaction Conditions | Use of efficient catalysts, optimized temperature and pressure | Reduced reaction time, Lower energy consumption |

| Purification | Development of non-chromatographic purification methods | Reduced cost, Minimized waste |

| Green Chemistry | Use of greener solvents and reagents | Improved sustainability of the process |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.